1-(3,4-Dimethoxybenzyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea
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Description
1-(3,4-Dimethoxybenzyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea is a useful research compound. Its molecular formula is C17H22N4O3 and its molecular weight is 330.388. The purity is usually 95%.
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Scientific Research Applications
1. Crystal Structure Analysis and Herbicidal Applications
- A study on the crystal structure of azimsulfuron, a compound with similarities in the use of urea linkage, highlights the importance of structural analysis for understanding the activity of sulfonylurea herbicides. This compound forms a three-dimensional architecture through hydrogen bonding, which could suggest similar applications in agriculture for the compound , albeit through a different mechanism given the distinct structural features (Youngeun Jeon et al., 2015).
2. Catalysts in Chemical Reactions
- Research into iron(III) complexes of sterically hindered tetradentate monophenolate ligands, including the use of urea derivatives, serves as functional models for catechol 1,2-dioxygenases. This indicates potential applications of related compounds in catalysis, especially for synthetic processes that mimic enzymatic reactions (M. Velusamy et al., 2004).
3. Synthesis of Pyranopyrazoles
- The synthesis and theoretical studies of novel pyranopyrazoles showcase the diversity of chemical reactions and potential for creating compounds with unique properties. This could imply research avenues into the synthesis of novel heterocyclic compounds for various applications, including materials science and pharmaceuticals (A. Al-Amiery et al., 2012).
4. Analytical Method Development
- The development of a high-throughput determination method for urinary metabolites derived from pyrethroids suggests a potential application in analytical chemistry for environmental and exposure assessment. Similar methods could be adapted for compounds with structural similarities for monitoring environmental or biological samples (Y. Ueda et al., 2018).
5. Complex Formation and Catalytic Studies
- Studies on zirconium alkyl complexes supported by ureate ligands indicate potential applications in catalysis and materials science. The reactive nature of these complexes towards forming metal-element bonds could offer insights into the use of similar compounds in catalytic processes or materials synthesis (D. Leitch & L. Schafer, 2010).
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-23-15-4-3-12(9-16(15)24-2)11-18-17(22)20-13-6-8-21-14(10-13)5-7-19-21/h3-5,7,9,13H,6,8,10-11H2,1-2H3,(H2,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOJCBMUKDVLHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NC2CCN3C(=CC=N3)C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.